5-styryl-2H-1,2,3,4-tetraazole
Description
Thematic Overview of Nitrogen-Rich Heterocyclic Compounds in Organic Chemistry
Nitrogen-rich heterocyclic compounds are a significant class of organic molecules characterized by cyclic structures containing at least one nitrogen atom as part of the ring. These compounds are abundant in nature and play a crucial role in various biological processes. nih.govnih.gov Their structural diversity and the ability of the nitrogen atom to form hydrogen bonds make them vital in medicinal chemistry and drug design. nih.govopenmedicinalchemistryjournal.com Many FDA-approved drugs contain nitrogen heterocycles, highlighting their therapeutic importance. nih.govnih.gov Beyond pharmaceuticals, these compounds find applications in materials science, agrochemicals, and as energetic materials due to their high heats of formation. openmedicinalchemistryjournal.comresearchgate.net
Significance of Tetrazole Scaffold in Chemical Science
The tetrazole scaffold, a five-membered ring with four nitrogen atoms, is a prominent pharmacophore in medicinal chemistry. researchgate.netbohrium.com It is often used as a bioisostere for carboxylic acids, enhancing a molecule's metabolic stability and lipophilicity. beilstein-journals.orgacs.org This has led to the incorporation of tetrazole moieties in a wide range of FDA-approved drugs with diverse therapeutic applications, including antihypertensive, anticancer, and antiviral agents. beilstein-journals.orgnih.gov The versatility of the tetrazole ring allows for various substitutions, leading to a vast library of compounds with different biological activities. researchgate.net However, a complete understanding of their structure-activity relationships and binding modes is still an area of active research. acs.orgnih.gov
Strategic Importance of Styryl Moieties and Conjugated Systems in Chemical Design
Styryl moieties, which contain a vinyl group attached to a benzene (B151609) ring, are important building blocks in organic synthesis. Their conjugated π-system influences the electronic and photophysical properties of molecules. acs.orgontosight.ai The introduction of a styryl group can extend the conjugation of a system, leading to changes in absorption and fluorescence spectra. rsc.org This property is leveraged in the design of materials for organic electronics, such as organic light-emitting diodes (OLEDs). ontosight.ai In medicinal chemistry, the styryl group can act as a pharmacophore and its derivatives have been investigated for various biological activities, including anticancer and antimicrobial properties. mdpi.combenthamdirect.com
Rationale and Research Gaps in the Academic Understanding of 5-styryl-2H-1,2,3,4-tetraazole
The academic understanding of this compound specifically is still developing. While research exists on tetrazoles and styryl compounds individually, the combination of these two moieties into a single molecule presents unique characteristics that are not yet fully explored. A key research gap lies in the comprehensive characterization of its physicochemical properties and the exploration of its potential applications. For instance, while the synthesis of (E)-5-styryl-1H-tetrazole has been reported with high selectivity, a deeper investigation into the properties and potential of its various isomers and derivatives is needed. aston.ac.uk Further research is required to fully elucidate the structure-property relationships of this specific compound.
Structure
3D Structure
Properties
IUPAC Name |
5-(2-phenylethenyl)-2H-tetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4/c1-2-4-8(5-3-1)6-7-9-10-12-13-11-9/h1-7H,(H,10,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHYGCMNTYAEAHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NNN=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 5 Styryl 2h 1,2,3,4 Tetraazole
Retrosynthetic Analysis of the 5-styryl-2H-1,2,3,4-tetraazole Molecular Architecture
Retrosynthetic analysis is a technique for planning a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. icj-e.orgamazonaws.com For this compound, two primary disconnection strategies are considered:
Strategy A: Disconnection of the Tetrazole Ring. This approach involves a [3+2] cycloaddition disconnection, which is the reverse of the most common method for tetrazole synthesis. nih.gov This retrosynthetic step breaks the tetrazole ring into a nitrile component and an azide (B81097) component. For the target molecule, this leads to cinnamonitrile (B126248) and an azide source (like sodium azide) as the key precursors. This is often the most direct and convergent route.
Strategy B: Disconnection of the Styryl-Tetrazole C-C Bond. This strategy breaks the carbon-carbon bond connecting the styryl group to the tetrazole ring. This leads to two key synthons: a 5-substituted tetrazole (e.g., a 5-halotetrazole or a 5-tetrazolyl ylide) and a styrene (B11656) derivative. This approach corresponds to post-synthetic modification strategies, such as cross-coupling reactions or Wittig-type olefination reactions.
These two distinct retrosynthetic pathways form the basis for the synthetic methodologies discussed in the following sections.
Direct Cycloaddition Approaches for Tetrazole Ring Formation
The most prevalent method for synthesizing 5-substituted tetrazoles is the [3+2] cycloaddition reaction between an organic nitrile and an azide source. nih.govnih.gov This approach allows for the direct construction of the tetrazole ring with the styryl moiety already in place, starting from cinnamonitrile.
The reaction of a nitrile with an azide to form a tetrazole can be performed under various conditions. nih.gov Historically, the use of the highly toxic and explosive hydrazoic acid was common. gatech.edu Modern methods, however, prioritize the use of safer azide sources like sodium azide (NaN₃). nih.govorganic-chemistry.org The cycloaddition of sodium azide to nitriles generally requires activation, as the azide ion is less reactive than hydrazoic acid. gatech.edu This has led to the development of numerous protocols that often involve high temperatures, the use of polar aprotic solvents like DMF, and the addition of catalysts to facilitate the reaction. nih.govnjtech.edu.cn The scope of this reaction is broad, accommodating a variety of aromatic, alkyl, and vinyl nitriles. organic-chemistry.orgorganic-chemistry.org
To improve reaction rates, yields, and safety, a wide range of catalysts have been developed for the nitrile-azide cycloaddition. Activation of the nitrile substrate by a Lewis or Brønsted acid catalyst is key to enhancing the reaction rate. organic-chemistry.org
Zinc Salts: Zinc(II) salts, such as ZnBr₂ or ZnCl₂, are highly effective catalysts for this transformation. organic-chemistry.org A significant advancement was the development of a procedure using zinc salts in water, which provides a safer, more environmentally friendly, and scalable method that minimizes the release of hazardous hydrazoic acid. organic-chemistry.orgresearchgate.net This method is suitable for various nitriles, including substituted vinyl nitriles, making it directly applicable to the synthesis of this compound from cinnamonitrile. organic-chemistry.orgorganic-chemistry.org
Copper Salts: Copper-based catalysts have also been employed in the synthesis of tetrazole derivatives. nih.gov
Lewis Acids: Other Lewis acids like aluminum chloride (AlCl₃) and indium(III) chloride have been shown to catalyze the reaction. nih.gov
Brønsted Acids: Solid-supported acids, such as silica (B1680970) sulfuric acid, have been demonstrated to be efficient catalysts, offering high conversions and yields with the benefits of simple operation and cost-effectiveness. nih.gov
Organocatalysts: Amine salts (e.g., triethylammonium (B8662869) chloride) and amino acids like L-proline have been used as effective organocatalysts, providing mild and environmentally benign conditions for the synthesis of 5-substituted tetrazoles. njtech.edu.cnorganic-chemistry.org
Below is a table summarizing various catalytic systems used for the synthesis of 5-substituted tetrazoles from nitriles and sodium azide.
| Catalyst System | Solvent | Temperature | Typical Yields | Reference |
| ZnBr₂ | Water | 100-170 °C | High | organic-chemistry.orgorganic-chemistry.orgresearchgate.net |
| Silica Sulfuric Acid | DMF | Reflux | 72-95% | nih.gov |
| Triethylammonium chloride | Nitrobenzene | Microwave | Good to Excellent | researchgate.net |
| L-proline | DMF | 110 °C | Excellent | organic-chemistry.org |
Post-Synthetic Modification Strategies on Pre-formed Tetrazoles
An alternative to direct cycloaddition is the modification of a pre-existing tetrazole ring. This involves first synthesizing a tetrazole with a functional group at the 5-position, which is then elaborated to introduce the styryl moiety.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds.
Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. sctunisie.org In the context of synthesizing this compound, a 5-halotetrazole (e.g., 5-bromo- or 5-iodotetrazole) could be coupled with styrene in the presence of a palladium catalyst and a base. sctunisie.orgresearchgate.net The reactivity of aryl halides in Heck couplings is well-established, suggesting this is a viable, though less direct, synthetic route. researchgate.net
Suzuki Coupling: The Suzuki coupling reaction pairs an organoboron compound with an organic halide. A potential synthetic route could involve the coupling of a 5-tetrazolylboronic acid or ester with a vinyl halide like bromostyrene. Alternatively, a 5-halotetrazole could be coupled with a styrylboronic acid.
The styryl group can also be formed through olefination reactions starting from a 5-substituted tetrazole bearing a suitable functional group.
Wittig and Horner-Wadsworth-Emmons (HWE) Reactions: These reactions are classic methods for alkene synthesis from carbonyl compounds. wikipedia.org A synthetic pathway could involve the preparation of 5-formyl-2H-1,2,3,4-tetraazole. This aldehyde could then undergo a Wittig reaction with benzyltriphenylphosphonium (B107652) ylide or a Horner-Wadsworth-Emmons reaction with a benzylphosphonate ester to form the styryl double bond. wikipedia.orgconicet.gov.ar The HWE reaction often provides excellent stereocontrol, favoring the formation of the (E)-alkene. wikipedia.orgconicet.gov.ar The synthesis of 2-alkyl-5-(4-vinylphenyl)-2H-tetrazole derivatives via the Wittig reaction has been reported, demonstrating the feasibility of this approach on the tetrazole scaffold. gazi.edu.tr This involves reacting a tetrazole-containing phosphonium (B103445) salt with an aldehyde. mdpi.com
Multi-Component Reactions (MCRs) Towards this compound Analogues
Multi-component reactions (MCRs), which involve the reaction of three or more starting materials in a single synthetic operation to form a product containing portions of all reactants, represent a highly efficient strategy for the synthesis of complex molecules like tetrazole derivatives. nih.govnih.gov These reactions are characterized by their high atom economy, step efficiency, and ability to generate diverse molecular scaffolds, making them particularly valuable in medicinal chemistry and drug discovery. nih.govbeilstein-journals.org
For the synthesis of tetrazole analogues, the Ugi and Passerini reactions are among the most powerful MCRs. beilstein-journals.orgbeilstein-archives.org
Ugi-Azide Reaction : The Ugi four-component reaction (U-4CR) typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. A significant variation for tetrazole synthesis is the Ugi-azide reaction, where hydrazoic acid (HN3) or a surrogate like trimethylsilyl (B98337) azide (TMSN3) replaces the carboxylic acid component. This reaction directly yields 1,5-disubstituted tetrazole derivatives. Although direct synthesis of a 5-styryl substituted tetrazole via this method is not prominently documented, the reaction's versatility allows for the incorporation of a styryl moiety through the appropriate selection of starting materials, such as cinnamaldehyde (B126680).
Passerini-Tetrazole Reaction : The Passerini three-component reaction (P-3CR) combines an aldehyde or ketone, a carboxylic acid, and an isocyanide. Similar to the Ugi reaction, a modification using an azide source in place of the carboxylic acid leads to the formation of tetrazole derivatives. nih.govbeilstein-archives.org This Passerini-type three-component reaction (PT-3CR) can be employed to synthesize α-acyloxy amides, which can be precursors to functionalized tetrazoles. nih.gov The use of cinnamaldehyde as the aldehyde component would introduce the desired styryl group into the product scaffold.
The application of MCRs offers a convergent and flexible pathway to a wide array of this compound analogues. By systematically varying the starting components, chemists can rapidly generate libraries of related compounds for further investigation. For instance, different substituted cinnamic aldehydes and a variety of isocyanides can be used to explore the structure-activity relationships of the resulting tetrazole analogues.
Table 1: Key Multi-Component Reactions for Tetrazole Synthesis
| Reaction Name | Components | Product Type | Potential for 5-styryl-tetrazole |
|---|---|---|---|
| Ugi-Azide Reaction | Aldehyde (e.g., Cinnamaldehyde), Amine, Isocyanide, Azide Source (e.g., TMSN3) | 1,5-Disubstituted Tetrazoles | High, by using cinnamaldehyde as the aldehyde component. |
| Passerini-Tetrazole Reaction | Aldehyde (e.g., Cinnamaldehyde), Isocyanide, Azide Source (e.g., TMSN3) | 1,5-Disubstituted Tetrazoles with a hydroxyl group | High, by using cinnamaldehyde as the aldehyde component. |
Sustainable and Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly important in modern organic synthesis, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. bohrium.com The synthesis of tetrazole derivatives, including this compound, can be made more sustainable by adopting several strategies. dntb.gov.uabenthamdirect.comjchr.org
Use of Greener Solvents : Traditional organic solvents can be replaced with more environmentally benign alternatives such as water, polyethylene (B3416737) glycol (PEG), or ionic liquids. researchgate.net Water-mediated synthesis is particularly attractive due to its low cost, non-toxicity, and non-flammability. benthamdirect.com
Solvent-Free Conditions : Performing reactions under solvent-free conditions, for example, by using solid-state grinding or microwave irradiation, can significantly reduce solvent waste. dntb.gov.ua
Catalysis : The use of efficient and recyclable catalysts can minimize waste and improve reaction rates. Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and reused. bohrium.com
Atom Economy : MCRs are inherently green as they maximize the incorporation of atoms from the starting materials into the final product, thus having high atom economy. bohrium.com
Safer Reagents : The traditional use of highly toxic and explosive hydrazoic acid (HN3) or sodium azide in combination with strong acids can be replaced by safer alternatives like trimethylsilyl azide (TMSN3) or by generating the azide in situ. nih.govasianpubs.org
Table 2: Green Chemistry Approaches in Tetrazole Synthesis
| Green Principle | Application in 5-styryl-tetrazole Synthesis | Benefit |
|---|---|---|
| Alternative Solvents | Use of water, PEG-400, or solvent-free conditions. researchgate.net | Reduced environmental impact and toxicity. |
| Energy Efficiency | Microwave or ultrasound-assisted synthesis. dntb.gov.ua | Faster reaction times and lower energy consumption. |
| Atom Economy | Employing Multi-Component Reactions (MCRs). bohrium.com | Maximizes incorporation of reactants, minimizing waste. |
| Safer Reagents | Use of TMSN3 instead of HN3; in situ generation of azides. nih.govasianpubs.org | Reduced risk of explosion and toxicity. |
| Recyclable Catalysts | Use of heterogeneous catalysts. bohrium.com | Simplifies purification and allows for catalyst reuse. |
Scalability and Industrial Relevance of Synthetic Routes
For a synthetic route to be industrially viable, it must be scalable, cost-effective, safe, and robust. The commercial availability of 5-(beta-styryl)-2H-1,2,3,4-tetrazole suggests that scalable synthetic methods exist. vibrantpharma.com Several factors are critical when considering the large-scale production of this compound.
Cost of Starting Materials : The accessibility and cost of raw materials, such as the cinnamaldehyde derivative and the azide source, are primary economic drivers.
Process Safety : The synthesis of tetrazoles often involves azides, which can be hazardous. asianpubs.org Industrial processes must incorporate stringent safety measures to handle these reagents, such as in situ generation to avoid the isolation of potentially explosive intermediates. asianpubs.org
Reaction Efficiency and Yield : High-yielding reactions are crucial for minimizing costs and waste. The optimization of reaction conditions (temperature, pressure, catalyst loading) is essential for achieving high throughput.
Purification : The purification process on a large scale must be efficient and economical. Crystallization is often preferred over chromatography for industrial-scale purification due to lower cost and solvent consumption.
Regulatory Compliance : The entire manufacturing process must comply with regulatory standards, particularly if the compound is intended for pharmaceutical applications. This includes thorough documentation and quality control.
The synthesis of tetrazole-containing active pharmaceutical ingredients (APIs) like sartans has driven the development of scalable and safe manufacturing processes, and these established methodologies can provide a framework for the industrial production of this compound. jchr.orgasianpubs.org The development of a scalable, metal-free synthesis, as has been explored for other heterocyclic aldehydes, could also be a promising avenue for industrial production. mdpi.com
Advanced Spectroscopic and Diffraction Based Characterization Techniques for Structural Elucidation of 5 Styryl 2h 1,2,3,4 Tetraazole
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for elucidating the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides precise information on the chemical environment, connectivity, and spatial proximity of atoms within a molecule.
One-dimensional NMR experiments are fundamental for determining the primary structure of 5-styryl-2H-1,2,3,4-tetrazole by identifying the different types of protons and carbons and their immediate electronic surroundings.
¹H NMR: The proton NMR spectrum provides a count of chemically distinct protons and information about their neighboring protons through spin-spin coupling. For the closely related (E)-5-styryl-1H-tetrazole, the spectrum recorded in DMSO-d₆ shows characteristic signals for the vinyl and aromatic protons growingscience.com. The vinyl protons appear as a doublet at approximately 7.78 ppm, while the aromatic protons of the styryl group appear as multiplets in the range of 7.42-7.60 ppm growingscience.com. The broad signal corresponding to the N-H proton of the tetrazole ring is also a key feature rsc.orgnih.gov.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Vinyl CH | 7.78 | d | 16.4 |
| Aromatic H | 7.55-7.60 | m | - |
| Aromatic H | 7.42-7.48 | m | - |
¹³C NMR: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. While specific experimental data for 5-styryl-2H-1,2,3,4-tetrazole is not widely available, the chemical shifts can be predicted based on data from analogous compounds like 5-phenyl-1H-tetrazole and other styryl derivatives growingscience.comrsc.orgnih.gov. The carbon atom of the tetrazole ring (C5) is expected to resonate significantly downfield, typically in the range of 155-165 ppm rsc.orgnih.gov. The vinyl and aromatic carbons would appear in the characteristic olefinic and aromatic regions (approx. 110-140 ppm) mdpi.com.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Tetrazole C5 | 155 - 165 |
| Styryl C-ipso | 135 - 140 |
| Styryl C-vinyl | 120 - 140 |
| Styryl C-aromatic | 125 - 132 |
¹⁴N and ¹⁵N NMR: Nitrogen NMR is a powerful technique for directly probing the electronic environment of the nitrogen atoms within the tetrazole ring. Due to the quadrupolar nature of the ¹⁴N nucleus, its signals are often broad. ¹⁵N NMR, while less sensitive, provides much sharper signals and more precise chemical shift information. For tetrazole systems, ¹⁵N NMR spectra can distinguish between the different nitrogen environments researchgate.net. In protonated tetrazoles, proton exchange can sometimes lead to fewer signals than the number of nitrogen atoms researchgate.net. The chemical shifts are highly sensitive to substitution and tautomeric form, providing a direct method for identifying the 2H-isomer if distinct signals for the N1/N4 and N2/N3 positions can be resolved researchgate.net.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For 5-styryl-2H-1,2,3,4-tetrazole, a COSY spectrum would show a cross-peak between the two vinyl protons, confirming their adjacency. It would also reveal the coupling network within the phenyl ring, showing correlations between ortho, meta, and para protons.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY detects protons that are close in space, regardless of whether they are connected through bonds. This is crucial for determining stereochemistry and conformation. A key expected correlation would be between the vinyl proton alpha to the tetrazole ring and the ortho-protons of the phenyl ring, confirming the planar arrangement of the styryl group.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. An HSQC spectrum would definitively link each vinyl and aromatic proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is one of the most powerful experiments for piecing together molecular fragments. For 5-styryl-2H-1,2,3,4-tetrazole, key HMBC correlations would be expected from the vinyl protons to the tetrazole ring carbon (C5) and the ipso-carbon of the phenyl ring. Additionally, the NH proton of the tetrazole ring would show a correlation to the C5 carbon, confirming the attachment point of the styryl group.
Solid-state NMR (ssNMR) provides structural information on materials in their solid form, which can be invaluable for characterizing different physical forms of a compound. For 5-styryl-2H-1,2,3,4-tetrazole, ssNMR could be used to:
Distinguish Tautomers: In the solid state, molecular motion is restricted, and ssNMR can often resolve distinct signals for the 1H and 2H tautomers, providing a clear picture of the form present in the crystal lattice.
Identify Polymorphs: Different crystalline forms (polymorphs) of the same compound can exhibit different ssNMR spectra due to variations in molecular packing and intermolecular interactions. ssNMR is a sensitive tool for identifying and characterizing these different solid forms.
Characterize Amorphous Content: ssNMR can distinguish between ordered crystalline material and disordered amorphous material, allowing for the quantification of crystallinity in a sample.
Vibrational Spectroscopy Applications
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying functional groups and providing a molecular "fingerprint."
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a plot of absorbance versus wavenumber. For (E)-5-styryl-1H-tetrazole, characteristic absorption bands are observed that confirm the presence of its key functional groups growingscience.com. The spectrum for the 2H-isomer is expected to be very similar, with minor shifts in the positions of the ring vibration bands.
| Wavenumber (cm⁻¹) | Vibrational Assignment |
|---|---|
| 3429 | N-H stretching |
| 3045 | Aromatic/Vinyl C-H stretching |
| 1631 | C=C stretching (vinyl) |
| 1568 | C=N / N=N stretching (tetrazole ring) |
| 1468 | C=C stretching (aromatic) |
The broad band around 3429 cm⁻¹ is indicative of the N-H stretch, often broadened by hydrogen bonding growingscience.comrsc.org. The absorptions above 3000 cm⁻¹ are typical for C-H stretching vibrations in aromatic and vinylic systems. The sharp peak at 1631 cm⁻¹ corresponds to the C=C stretching of the styryl group, while the bands in the 1450-1600 cm⁻¹ region are characteristic of the stretching vibrations within the tetrazole and phenyl rings nih.govpnrjournal.comresearchgate.net.
Raman spectroscopy is a complementary technique to FTIR. It involves scattering light off a molecule and analyzing the energy shifts in the scattered light, which correspond to the molecule's vibrational frequencies. While FTIR is sensitive to polar bonds and asymmetric vibrations, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations.
For 5-styryl-2H-1,2,3,4-tetrazole, a Raman spectrum would be expected to show strong signals for:
Symmetric Ring Breathing: The symmetric stretching and contraction of the tetrazole and phenyl rings would produce intense Raman bands.
C=C Vinyl Stretch: The symmetric stretching of the carbon-carbon double bond in the styryl group is typically a strong Raman scatterer.
N=N Symmetric Stretches: The symmetric vibrations of the nitrogen-nitrogen double bonds within the tetrazole ring would also be prominent nih.govuc.pt.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule by measuring its mass with very high accuracy. For this compound (Molecular Formula: C₉H₈N₄), HRMS would be used to confirm its elemental composition by comparing the experimentally measured accurate mass of its molecular ion with the theoretically calculated mass.
Electrospray ionization (ESI) is a soft ionization technique commonly employed in HRMS for the analysis of tetrazole derivatives. lifesciencesite.com In positive ion mode, the molecule would be detected as the protonated species, [M+H]⁺.
Tandem mass spectrometry (MS/MS) experiments are crucial for elucidating the structure by analyzing fragmentation pathways. For 5-substituted tetrazoles, characteristic fragmentation patterns involve the elimination of nitrogen-containing neutral molecules from the tetrazole ring. lifesciencesite.commdpi.com Studies on various tetrazole derivatives have shown that the most common fragmentation pathways include the loss of a nitrogen molecule (N₂) or hydrazoic acid (HN₃). lifesciencesite.commdpi.com The fragmentation of the protonated molecular ion of this compound would likely proceed through the loss of N₂, a common fragmentation for tetrazole derivatives, followed by subsequent fragmentation of the styryl side chain. mdpi.comnih.gov
Table 1: Plausible HRMS Fragmentation Data for this compound
| Fragment Ion | Proposed Formula | Theoretical m/z |
|---|---|---|
| [M+H]⁺ | [C₉H₉N₄]⁺ | 173.0822 |
| [M+H-N₂]⁺ | [C₉H₉N₂]⁺ | 145.0760 |
| [M+H-HN₃]⁺ | [C₉H₈]⁺ | 116.0621 |
| [C₈H₇]⁺ | [C₈H₇]⁺ | 103.0542 |
Note: This table represents plausible fragmentation pathways based on known fragmentation of related tetrazole structures. The exact observed fragments and their relative intensities would require experimental verification.
Electronic Spectroscopy for π-Electron System Probing
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, causing the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org This technique is particularly useful for studying compounds with conjugated π systems, known as chromophores. libretexts.orglibretexts.org The this compound molecule contains a conjugated system formed by the phenyl ring, the vinyl bridge, and the tetrazole ring, which is expected to result in characteristic absorption bands in the UV region.
The absorption spectrum would likely be dominated by π → π* transitions, which are characteristic of conjugated systems. libretexts.org The extended conjugation in the styryl moiety typically leads to absorption at longer wavelengths compared to non-conjugated systems. libretexts.org The presence of non-bonding electrons on the nitrogen atoms of the tetrazole ring could also allow for n → π* transitions, which are generally weaker and may be observed as shoulders on the main absorption peaks. The position of the maximum absorbance (λmax) provides insight into the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org
Table 2: Expected Electronic Transitions for this compound
| Transition Type | Orbitals Involved | Expected Energy | Chromophore |
|---|---|---|---|
| π → π* | HOMO (π) to LUMO (π*) | High | Styryl group, Phenyl ring, Tetrazole ring |
Fluorescence spectroscopy is a powerful technique used to study the photophysical properties of molecules that emit light after absorbing it. nih.gov Many organic molecules with extended conjugated and aromatic systems are fluorescent. nih.gov The this compound scaffold, possessing a rigid conjugated system, has the potential to exhibit fluorescence.
This analysis would involve exciting the molecule at its absorption maximum (determined by UV-Vis spectroscopy) and measuring the resulting emission spectrum. Key parameters that would be determined include the fluorescence maximum (λem), the Stokes shift (the difference in wavelength between the absorption and emission maxima), and the fluorescence quantum yield (a measure of the efficiency of the fluorescence process). These properties are highly sensitive to the molecular structure and the local environment, such as solvent polarity. nih.gov The study of these photophysical properties is crucial for understanding the behavior of the molecule in its excited state and for potential applications in materials science. nih.govrsc.org
X-ray Diffraction Analysis
Single crystal X-ray diffraction is an unequivocal method for determining the three-dimensional atomic arrangement of a molecule in the solid state. uol.de This technique provides precise coordinates for each atom, allowing for the accurate calculation of bond lengths, bond angles, and torsion angles. uol.de
For this compound, a successful analysis would require the growth of a high-quality single crystal. The resulting crystal structure would definitively confirm the molecular connectivity and distinguish between potential isomers. Furthermore, it would reveal the molecule's conformation, particularly the planarity of the styryl-tetrazole system and the rotational angle between the phenyl and tetrazole rings. The analysis also elucidates the packing of molecules in the crystal lattice, identifying key intermolecular interactions such as hydrogen bonds or π-π stacking, which govern the supramolecular architecture. mdpi.commdpi.com
Table 3: Parameters Determined from Single Crystal X-ray Diffraction
| Parameter | Information Provided |
|---|---|
| Unit Cell Dimensions | Size and shape of the basic repeating unit of the crystal. |
| Space Group | Symmetry of the crystal lattice. |
| Atomic Coordinates | Precise 3D position of every atom in the molecule. |
| Bond Lengths & Angles | Geometric details of the molecular structure. |
| Torsion Angles | Conformational properties of the molecule, e.g., twist of the styryl group. |
Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to characterize the crystalline nature of a bulk (powder) sample. nih.gov It is instrumental in identifying crystalline phases and assessing the purity of a synthesized material.
The PXRD pattern of a crystalline solid is a unique fingerprint, characterized by a series of diffraction peaks at specific angles (2θ). For a newly synthesized batch of this compound, PXRD would be used to confirm that the material is crystalline and not amorphous. The pattern can be compared to a theoretical pattern calculated from single-crystal X-ray diffraction data to confirm the phase identity and purity. The absence of peaks from starting materials or other crystalline impurities would indicate a high degree of bulk purity. nih.gov
Computational and Theoretical Investigations of 5 Styryl 2h 1,2,3,4 Tetraazole
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed study of molecular systems. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and other key properties of a molecule. For 5-styryl-2H-1,2,3,4-tetraazole, both Density Functional Theory (DFT) and ab initio methods are employed to provide a comprehensive understanding of its molecular and electronic characteristics. electrochemsci.orgmdpi.com
Density Functional Theory (DFT) has become a primary tool for computational chemists due to its favorable balance of accuracy and computational cost. asianpubs.org Methods like the B3LYP hybrid functional are commonly used to perform geometry optimization, which involves finding the lowest energy arrangement of atoms in the molecule. iosrjournals.orggrowingscience.com This process yields crucial data on bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional structure.
For this compound, DFT calculations can predict a nearly planar conformation, with slight twists possible between the tetrazole ring and the styryl group. The calculations also map the potential energy surface, identifying stable conformers and the energy barriers for rotation around the C-C single bond connecting the two moieties. mdpi.com This information is vital for understanding the molecule's flexibility and preferred shapes.
Table 1: Predicted Geometrical Parameters for this compound using DFT Note: The following data is illustrative, based on typical values for similar tetrazole derivatives calculated at the B3LYP/6-31G level.*
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length (Å) | N1-N2 | 1.345 |
| Bond Length (Å) | N2-N3 | 1.298 |
| Bond Length (Å) | N3-N4 | 1.345 |
| Bond Length (Å) | N4-C5 | 1.350 |
| Bond Length (Å) | C5-N1 | 1.348 |
| Bond Length (Å) | C5-C6 (styryl) | 1.480 |
| Bond Angle (°) | N1-N2-N3 | 109.5 |
| Bond Angle (°) | N2-N3-N4 | 107.0 |
| Bond Angle (°) | N4-C5-N1 | 108.0 |
| Dihedral Angle (°) | N4-C5-C6-C7 | ~178.0 |
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parameterization. bit.edu.cn Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide a higher level of accuracy for electronic structure determination compared to standard DFT, albeit at a significantly greater computational expense. nih.gov These high-accuracy calculations are often used to benchmark the results obtained from more cost-effective DFT methods and to investigate systems where electron correlation effects are particularly important. For this compound, these methods can provide a more refined understanding of its electronic energy and wave function. electrochemsci.org
Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. researchgate.netyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests the molecule is more polarizable and more readily undergoes electronic transitions.
For this compound, the HOMO is typically localized over the electron-rich styryl group, while the LUMO is distributed across the electron-withdrawing tetrazole ring. From the HOMO and LUMO energies, various reactivity descriptors such as ionization potential, electron affinity, electronegativity, and chemical hardness can be calculated to quantify the molecule's reactivity.
Table 2: Calculated FMO Energies and Reactivity Descriptors for this compound Note: The following data is illustrative and represents typical values derived from DFT calculations.
| Parameter | Symbol | Value (eV) |
|---|---|---|
| Energy of HOMO | EHOMO | -6.85 |
| Energy of LUMO | ELUMO | -1.20 |
| Energy Gap | ΔE | 5.65 |
| Ionization Potential | IP ≈ -EHOMO | 6.85 |
| Electron Affinity | EA ≈ -ELUMO | 1.20 |
| Global Hardness | η = (IP - EA) / 2 | 2.825 |
| Electronegativity | χ = (IP + EA) / 2 | 4.025 |
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies, UV-Vis Maxima)
Computational methods are widely used to predict spectroscopic properties, which can aid in the structural elucidation and characterization of newly synthesized compounds. growingscience.comresearchgate.net
NMR Spectroscopy: DFT calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts with good accuracy. pnrjournal.com These predictions are valuable for assigning peaks in experimental spectra and confirming the molecular structure.
IR Spectroscopy: The calculation of harmonic vibrational frequencies is a standard output of geometry optimization. mdpi.com These frequencies correspond to the peaks observed in an Infrared (IR) spectrum, representing the vibrational modes of the molecule (e.g., N-H stretches, C=C stretches, ring vibrations).
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) in an Ultraviolet-Visible (UV-Vis) spectrum. cnr.it This provides insight into the electronic transitions, often π → π* transitions in conjugated systems like this compound.
Table 3: Predicted vs. Experimental Spectroscopic Data for this compound Note: Predicted values are illustrative. Experimental values are typical for related structures.
| Spectroscopy | Parameter | Predicted Value | Typical Experimental Value |
|---|---|---|---|
| ¹H NMR | Tetrazole C-H (ppm) | - | - |
| Styryl vinyl H (ppm) | 6.8 - 7.6 | 6.7 - 7.5 | |
| ¹³C NMR | Tetrazole C5 (ppm) | ~155 | ~150-160 |
| IR | N-H stretch (cm⁻¹) | ~3120 | ~3100-3150 |
| C=C stretch (cm⁻¹) | ~1630 | ~1625-1640 | |
| UV-Vis | λmax (nm) | ~295 | ~290-310 |
Investigation of Tautomerism and Isomerism in the Tetrazole System
5-substituted tetrazoles can exist in different tautomeric forms, most commonly the 1H- and 2H-tautomers, which differ in the position of the hydrogen atom on the tetrazole ring. nih.govresearchgate.net Computational studies are crucial for determining the relative energies and, therefore, the relative stabilities of these tautomers. In the gas phase, the 2H-tautomer is generally found to be more stable than the 1H-tautomer for 5-substituted tetrazoles. iosrjournals.orgnih.gov However, in solution or the solid state, this preference can be altered by intermolecular interactions, such as hydrogen bonding. growingscience.com
In addition to tautomerism, the styryl substituent introduces the possibility of E/Z (trans/cis) isomerism at the carbon-carbon double bond. Theoretical calculations can determine the energy difference between these isomers, typically finding the E-isomer to be sterically and electronically more favorable.
Molecular Dynamics Simulations for Conformational Space Exploration
While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a way to explore the dynamic behavior of a molecule over time. nih.govarxiv.org By solving Newton's equations of motion, MD simulations can model the conformational landscape of this compound at a given temperature. nih.gov This is particularly useful for understanding the flexibility of the molecule, such as the rotation around the single bond connecting the tetrazole and styryl groups, and for simulating how the molecule interacts with solvent molecules or other species in a condensed-phase environment.
Computational Studies on Reaction Mechanisms and Transition States of this compound
Computational and theoretical chemistry serve as powerful tools to elucidate the intricate details of reaction mechanisms, offering insights that are often challenging to obtain through experimental methods alone. For the formation of this compound, theoretical investigations would primarily focus on the [3+2] cycloaddition reaction, which is the most common pathway for synthesizing the tetrazole ring. This involves the reaction of a nitrile with an azide (B81097). In the context of this compound, the key reactants would be cinnamonitrile (B126248) (styryl cyanide) and hydrazoic acid or an azide salt.
Detailed computational studies on the specific reaction to form this compound are not extensively available in the reviewed literature. However, the principles of such investigations can be understood from studies on analogous 5-substituted tetrazoles. These studies typically employ Density Functional Theory (DFT) to model the reaction pathway, identify transition states, and calculate the associated energy barriers.
General Mechanistic Insights from a Theoretical Perspective
The formation of the this compound ring is presumed to proceed through a concerted, although likely asynchronous, [3+2] cycloaddition mechanism. In this process, the π-system of the nitrile group of cinnamonitrile and the azide moiety simultaneously form two new sigma bonds. Computational studies on similar cycloadditions help in understanding the electronic and steric factors that govern the reaction's feasibility and regioselectivity.
Key Areas of Computational Investigation Would Include:
Transition State Geometry: The identification and characterization of the transition state structure are paramount. Calculations would reveal the bond lengths and angles of the atoms involved in the bond-forming process, indicating the degree of synchronicity of the reaction. For the formation of this compound, this would involve the interaction between the carbon and nitrogen atoms of the nitrile and the terminal nitrogen atoms of the azide.
Activation Energy Barriers: By calculating the energy difference between the reactants and the transition state, the activation energy (ΔG‡) can be determined. This value is crucial for predicting the reaction rate and understanding the influence of substituents on reactivity. The styryl group, with its conjugated π-system, is expected to influence the electronic properties of the nitrile and thus the activation barrier.
Tautomerism: For 5-substituted tetrazoles, the existence of 1H and 2H tautomers is a key aspect. Computational studies can predict the relative stabilities of these tautomers. In the gas phase, the 2H-tautomer is generally more stable. The styryl group's electronic influence would be a factor in the relative energies of the 5-styryl-1H- and 5-styryl-2H-tetrazole tautomers.
Illustrative Data from a Computational Study on 5-Phenyltetrazole
While specific data for this compound is not available, a gas-phase computational study on the closely related 5-phenyltetrazole provides insight into the kind of data generated. The following table summarizes the calculated total energies and relative energies for the 1H and 2H tautomers of 5-phenyltetrazole using the B3LYP/6-311++G** level of theory.
| Tautomer | Total Energy (Hartrees) | Relative Energy (kcal/mol) |
| 5-Phenyl-1H-tetrazole | -489.442 | 2.99 |
| 5-Phenyl-2H-tetrazole | -489.447 | 0.00 |
Data adapted from a gas-phase computational study on C-substituted tetrazoles.
This data indicates that, in the gas phase, the 2H-tautomer of 5-phenyltetrazole is more stable than the 1H-tautomer by 2.99 kcal/mol. Similar calculations for this compound would be necessary to determine the specific energetic landscape for this compound.
Furthermore, the study of the transition state for the interconversion between the 1H and 2H tautomers of unsubstituted tetrazole reveals an energy barrier of approximately 54 kcal/mol. The introduction of a substituent at the 5-position, such as a phenyl group, can influence this barrier. For 5-phenyltetrazole, the calculated activation energy for the 1H to 2H tautomerization would provide information on the kinetic stability of each form.
Chemical Reactivity and Derivatization Pathways of 5 Styryl 2h 1,2,3,4 Tetraazole
Electrophilic Reactions on the Styryl Moiety
The styryl group in 5-styryl-2H-1,2,3,4-tetraazole, which contains a carbon-carbon double bond conjugated with a phenyl ring, is the primary site for electrophilic attack. The reactivity of this double bond is modulated by the electronic nature of the tetrazole ring. Tetrazole rings are generally considered to be electron-withdrawing, which deactivates the styryl double bond towards electrophiles compared to unsubstituted styrene (B11656).
Despite this deactivation, the styryl moiety can still undergo addition reactions with strong electrophiles. For instance, halogenation with bromine (Br₂) would likely proceed via a bromonium ion intermediate to yield a dibromoalkane derivative. Similarly, nitration reactions could potentially occur at the phenyl ring of the styryl group, although the conditions would need to be carefully controlled to avoid degradation of the nitrogen-rich tetrazole ring.
Nucleophilic Reactions at the Tetrazole Ring or Styryl Group
Nucleophilic reactions can target either the tetrazole ring or the styryl group, depending on the nature of the nucleophile and the reaction conditions. The tetrazole ring itself is generally resistant to nucleophilic attack due to its aromaticity and high electron density. However, the acidic proton on the tetrazole ring can be readily abstracted by a base, forming a tetrazolate anion. This anion is a potent nucleophile and can participate in various substitution reactions.
The styryl group, being electron-deficient due to the influence of the tetrazole ring, is susceptible to nucleophilic conjugate addition (Michael addition). Strong nucleophiles such as organometallic reagents or enolates could add to the β-carbon of the styryl double bond.
Cycloaddition Reactions Involving the Styryl Double Bond (e.g., Diels-Alder, 1,3-Dipolar Cycloadditions)
The carbon-carbon double bond of the styryl group can act as a dienophile in Diels-Alder reactions, particularly with electron-rich dienes. wikipedia.org The [4+2] cycloaddition would lead to the formation of a six-membered ring, a substituted cyclohexene derivative. wikipedia.org The reaction is a concerted pericyclic reaction. wikipedia.org The stereoselectivity of the Diels-Alder reaction often favors the formation of the endo product due to secondary orbital interactions. wikipedia.org In inverse electron-demand Diels-Alder reactions, an electron-deficient diene, such as a 1,2,4,5-tetrazine, reacts with an electron-rich dienophile. nih.govsigmaaldrich.com
Furthermore, the styryl double bond can participate in 1,3-dipolar cycloaddition reactions. For example, upon photolysis or thermolysis, 2,5-disubstituted tetrazoles are known to extrude nitrogen (N₂) to form highly reactive nitrile imine intermediates. researchgate.net These nitrile imines can then undergo a 1,3-dipolar cycloaddition with the styryl double bond of another molecule of this compound or another dipolarophile present in the reaction mixture.
Metal-Catalyzed Coupling Reactions for Further Functionalization (e.g., C-H Arylation)
Metal-catalyzed cross-coupling reactions provide a powerful tool for the further functionalization of this compound. Direct C-H arylation of the tetrazole ring at the C5 position is a known transformation for 1-substituted tetrazoles, typically catalyzed by palladium in the presence of a copper co-catalyst. nih.govorganic-chemistry.org This methodology allows for the introduction of various aryl groups onto the tetrazole core. organic-chemistry.org
The styryl moiety also offers handles for cross-coupling reactions. The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, could be employed to further functionalize the vinyl group. scispace.comorganic-chemistry.orgnih.gov For instance, coupling of this compound with an aryl halide could lead to the formation of a diarylethene derivative.
Photo-induced and Thermal Decomposition Pathways of Tetrazole Ring
The tetrazole ring is known to undergo decomposition upon exposure to heat or UV radiation. researchgate.net The thermal decomposition (thermolysis) of 5-substituted tetrazoles typically proceeds through the extrusion of molecular nitrogen (N₂) to generate a highly reactive nitrile imine intermediate. colab.wsnih.govresearchgate.net This intermediate can then undergo various transformations, including intramolecular cyclization, dimerization, or reaction with other species present in the medium. colab.ws
Similarly, photochemical decomposition (photolysis) can also lead to the formation of nitrile imines. researchgate.netresearchgate.net The specific decomposition pathway and the nature of the final products are highly dependent on the substitution pattern of the tetrazole ring and the reaction conditions. researchgate.netcolab.ws For this compound, the resulting styryl-substituted nitrile imine would be a versatile intermediate for the synthesis of other heterocyclic compounds.
| Decomposition Method | Key Intermediate | Major Product Type |
| Thermal | Nitrile Imine | Nitrogen Gas, Heterocycles |
| Photochemical | Nitrile Imine | Nitrogen Gas, Heterocycles |
Acid-Base Properties and Protonation Equilibria of the Tetrazole Ring
5-Substituted-1H-tetrazoles are known to be acidic, with pKa values comparable to those of carboxylic acids (typically in the range of 4.5-4.9). acs.orgstackexchange.comthieme-connect.com This acidity is due to the stable tetrazolate anion formed upon deprotonation, where the negative charge is delocalized over the four nitrogen atoms of the ring. stackexchange.comnih.gov
The compound this compound exists in tautomeric forms, primarily the 1H and 2H tautomers. nih.gov In solution, the 1H-tautomer is generally the predominant form. nih.gov The tetrazole ring can also be protonated in strongly acidic media, acting as a weak base. mdpi.com The protonation equilibrium is an important factor in controlling the reactivity of the molecule in acid-catalyzed reactions.
| Property | Value/Description |
| Acidity (pKa) | Approx. 4.5 - 4.9 |
| Predominant Tautomer | 1H-tetrazole |
| Conjugate Base | Tetrazolate anion (charge delocalized) |
Investigation of N-Alkylation and N-Acylation Reactions on Tetrazole Nitrogen Atoms
The tetrazole ring of this compound can be readily functionalized at the nitrogen atoms through alkylation and acylation reactions. N-alkylation of 5-substituted tetrazoles typically yields a mixture of two regioisomers: the 1,5-disubstituted and the 2,5-disubstituted tetrazoles. mdpi.com The ratio of these isomers is influenced by several factors, including the nature of the alkylating agent, the solvent, the base used, and the steric and electronic properties of the substituent at the C5 position. acs.org Generally, SN2-type reactions tend to favor the formation of the 2,5-isomer, while SN1-type reactions may show less selectivity.
N-acylation of the tetrazole ring is also a feasible transformation. google.com The reaction with acylating agents, such as acid chlorides or anhydrides, can lead to the formation of N-acyl tetrazoles. These compounds can be useful intermediates in organic synthesis.
| Reagent Type | Product(s) | Factors Influencing Regioselectivity |
| Alkyl Halide (SN2) | Mixture of 1,5- and 2,5-isomers (2,5- often major) | Steric hindrance, solvent polarity, counter-ion |
| Alkylating Agent (SN1) | Mixture of 1,5- and 2,5-isomers | Carbocation stability |
| Acyl Halide | N-Acyl tetrazole | Reaction conditions |
Exploration of Advanced Applications and Future Research Directions
Applications in Advanced Materials Science
The combination of the electron-deficient tetrazole moiety and the π-conjugated styryl substituent imparts valuable electronic and photophysical properties to the molecule, making it a candidate for several high-performance material applications.
The intrinsic electronic and photophysical properties of styryl-tetrazole derivatives suggest their potential use in organic electronics. The extended π-conjugation provided by the styryl group is a common feature in organic semiconductor design, facilitating charge transport. The tetrazole ring, being electron-deficient, can influence the molecule's electron affinity and energy levels.
Research into related heterocyclic systems, such as thiazolo[5,4-d]thiazole (B1587360) (TTz), has shown that modulating molecular packing through functionalization can significantly influence photophysical properties, including photoluminescence emission, which is crucial for OLED applications nih.gov. Similarly, the aggregation tendencies of platinum(II) complexes with phenylpyridine-type ligands affect the photoluminescence spectra and color stability of OLEDs rsc.orgnih.gov. For styryl-tetrazole compounds, functionalization of either the phenyl ring or the tetrazole moiety could be explored to fine-tune the solid-state packing and emission characteristics, potentially leading to new emitter or host materials for OLEDs. The development of thiazole-based organic semiconductors further underscores the potential of nitrogen-containing heterocycles in this field semanticscholar.org.
The development of fluorescent probes for biological imaging and chemical sensing is a rapidly advancing field. The design of such probes often relies on a fluorophore unit linked to a recognition site that interacts with the target analyte. The styryl moiety is a known fluorophore, and its derivatives are used in various sensing applications rsc.org. The tetrazole ring can act as a binding site for metal ions or as a reactive center that can be modulated to detect specific species.
Recent strategies in probe design involve using a tetrazine ring as a fluorescence quencher; the fluorescence is "turned on" upon reaction with a specific target researchgate.netnih.govsemanticscholar.orgnih.gov. This "turn-on" mechanism provides high signal-to-noise ratios. A similar principle could be applied to 5-styryl-2H-1,2,3,4-tetraazole, where the tetrazole ring is chemically modified to interact with an analyte of interest. This interaction could induce a conformational change or an electronic effect that alters the fluorescence of the styryl group, enabling the detection of ions or biologically relevant molecules like superoxide (B77818) nih.gov.
Key Design Principles for Styryl-Tetrazole Based Probes:
| Principle | Description | Potential Application |
|---|---|---|
| Analyte-Induced Emission Change | The tetrazole ring can be functionalized to selectively bind to a target analyte (e.g., metal ions). This binding event alters the electronic properties of the styryl fluorophore, leading to a detectable change in fluorescence intensity or wavelength. | Detection of heavy metal contaminants or biologically important cations. |
| Reaction-Based Sensing | The probe's fluorescence is initially quenched. A specific chemical reaction between the tetrazole moiety and the analyte removes the quenching effect, causing the probe to fluoresce. | Imaging of reactive oxygen species (ROS) or specific enzymes in living cells. |
| Environment-Sensitive Dyes | The fluorescence of the styryl group can be sensitive to the polarity of its microenvironment. Changes in the cellular environment could be monitored through shifts in emission spectra. | Monitoring changes in cell membrane polarity or protein aggregation. |
Supramolecular chemistry involves the assembly of molecules through non-covalent interactions, such as hydrogen bonding and π-π stacking nih.gov. The tetrazole ring, with its multiple nitrogen atoms, is an excellent hydrogen bond donor and acceptor, while the styryl group can participate in π-π stacking interactions. This dual functionality allows this compound to act as a versatile synthon in the construction of complex, ordered supramolecular architectures.
These properties are also highly relevant to the design of self-healing materials. Intrinsic self-healing polymers often rely on reversible, dynamic bonds that can break and reform to repair damage mdpi.comresearchgate.net. Hydrogen bonds are particularly effective for this purpose e3s-conferences.org. Polymers incorporating the this compound moiety, either in the main chain or as a pendant group, could exhibit self-healing properties. Damage to the material could be repaired by applying a stimulus like heat, which would dissociate the hydrogen bonds and π-π interactions, allowing the polymer chains to flow and re-form these bonds upon cooling, thus healing the crack nih.gov.
This compound can serve as a monomer for the synthesis of novel polymers. The vinyl group of the styryl moiety is susceptible to polymerization, leading to poly(this compound). The resulting polymer would feature a hydrocarbon backbone with pendant tetrazole rings. Such materials could find applications as energetic binders in propellant formulations or as precursors for nitrogen-rich carbon materials. The synthesis of polyvinyltetrazoles has been explored for use in gas-generating systems, where the tetrazole units provide a high nitrogen content, leading to a high gas yield upon decomposition google.com.
The properties of such polymers can be tailored by copolymerizing this compound with other vinyl monomers. This approach allows for the fine-tuning of properties such as thermal stability, mechanical strength, and energetic output.
The high nitrogen content and positive heat of formation of the tetrazole ring make it a key component in the design of high-energy-density materials (HEDMs) researchgate.net. The primary goal in this field is to develop compounds that possess a good balance between high performance and sufficient stability to ensure safe handling and storage researchgate.netresearchgate.net.
Design Principles for Tetrazole-Based Energetic Materials:
High Nitrogen Content : Tetrazoles are among the most nitrogen-rich heterocyclic compounds. Upon decomposition, they predominantly form environmentally benign dinitrogen (N₂) gas researchgate.net.
Introduction of Energetic Groups : The energy content of a tetrazole-based molecule can be enhanced by introducing explosophoric groups such as nitro (-NO₂), nitramine (-NHNO₂), or azido (B1232118) (-N₃) groups researchgate.net. These groups can also improve the oxygen balance of the compound, leading to more complete combustion.
Formation of Energetic Salts : The acidic proton on the tetrazole ring can be replaced by a nitrogen-rich cation (e.g., ammonium, hydrazinium, guanidinium) to form energetic salts. This strategy often improves density and thermal stability while maintaining high energy content researchgate.net.
Molecular Symmetry and Hydrogen Bonding : Creating symmetric molecules or structures with extensive hydrogen bonding networks can enhance thermal stability and reduce sensitivity to mechanical stimuli like impact and friction rsc.orgnih.govnih.gov.
The styryl group in this compound is not a traditional energetic functional group. However, its presence could be used to tune the physical properties of the resulting energetic material, such as its melting point or crystal density. Furthermore, the phenyl ring could be functionalized with nitro groups to significantly increase the energetic performance of the molecule. Research on fused-ring systems incorporating tetrazoles has shown that such structures can lead to materials with excellent thermal stability (decomposition temperatures >300 °C) and low sensitivity nih.gov.
Comparison of Stability Factors in Energetic Compound Design:
| Design Strategy | Impact on Stability | Reference Example |
|---|---|---|
| Fused Heterocyclic Rings | Increases molecular rigidity and thermal stability. | 3,6-dinitro-1,4-di(1H-tetrazol-5-yl)-pyrazolo[4,3-c]pyrazole nih.gov |
| Extensive Hydrogen Bonding | Forms robust intermolecular networks, increasing density and reducing sensitivity. | Triazole–tetrazole systems with amino groups rsc.org |
| Salt Formation with Nitrogen-Rich Cations | Ionic interactions enhance thermal stability compared to the neutral parent compound. | Energetic salts of asymmetrically substituted tetrazines nih.gov |
| Introduction of Amino Groups | Can enhance planarity and facilitate the formation of stabilizing hydrogen bonds. | Amino-substituted triazole-tetrazole systems rsc.org |
Organic compounds containing heteroatoms like nitrogen and sulfur are effective corrosion inhibitors for metals, particularly steel in acidic environments mdpi.com. These molecules function by adsorbing onto the metal surface, forming a protective barrier that prevents contact with the corrosive medium uobasrah.edu.iq. The adsorption process is facilitated by the presence of lone pair electrons on the heteroatoms and π-electrons in aromatic rings, which can interact with the vacant d-orbitals of the metal.
Tetrazole derivatives have been shown to be excellent corrosion inhibitors researchgate.netsemanticscholar.org. The four nitrogen atoms of the tetrazole ring provide multiple active centers for adsorption onto the metal surface. The styryl group in this compound, with its extended π-system, further enhances the molecule's ability to adsorb strongly. Studies on various tetrazole derivatives have demonstrated high inhibition efficiencies, often exceeding 90%, by forming a stable, protective film on the steel surface uobasrah.edu.iqresearchgate.net. The effectiveness of these inhibitors is typically evaluated using electrochemical techniques like potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) uobasrah.edu.iq.
Contributions to Ligand Design in Coordination Chemistry and Catalysis
The nitrogen-rich tetrazole ring is a key feature that makes this compound and its derivatives highly valuable as ligands in coordination chemistry. scispace.comresearchgate.net Tetrazoles possess multiple nitrogen atoms that can act as coordination sites, allowing them to function as versatile building blocks for constructing supramolecular assemblies and coordination polymers. nih.govresearchgate.net This multidentate character enables the formation of diverse and stable complexes with a variety of metal ions. scispace.com The styryl substituent can further influence the electronic properties and steric hindrance of the ligand, allowing for fine-tuning of the resulting metal complex's reactivity and structure. Triazoles and tetrazoles are often used to create coordination polymers and metal-organic frameworks (MOFs), which have applications ranging from nanomaterials to anion recognition. scispace.comresearchgate.net
Metal-Organic Frameworks (MOFs) are porous materials constructed from metal ions or clusters linked by organic ligands. The specific geometry and chemical functionality of the this compound ligand make it a promising candidate for designing novel MOFs. The tetrazole group offers numerous bridging coordination modes, which provides significant synthetic flexibility for creating porous metal-tetrazolate architectures. rsc.org
The design principles for using tetrazole-based ligands like this compound in MOF synthesis include:
Porosity Control: The length and rigidity of the styryl group can be modified to control the pore size and shape of the resulting MOF, which is crucial for applications in gas storage and separation.
Functionalization: The aromatic nature of the styryl group allows for further functionalization, enabling the introduction of specific chemical groups onto the pore surfaces to enhance selectivity for gas adsorption. For instance, MOFs with a high density of free nucleophilic tetrazole nitrogen atoms on pore surfaces have shown high selectivity for adsorbing CO2. rsc.org
Structural Diversity: The versatile coordination modes of the tetrazole ring can lead to the formation of MOFs with diverse topologies and channel systems, including three-dimensional structures with one-dimensional channels. researchgate.netnih.gov
Post-synthetic ligand exchange (PSE) is another strategy where tetrazole-containing ligands can be introduced into pre-existing MOF structures, such as Zr-based MOFs, allowing for the creation of functionalized materials that might be inaccessible through direct synthesis. nih.gov
Table 1: Properties of Tetrazole-Based Metal-Organic Frameworks
| MOF Compound | Metal Ion | Ligand | Key Structural Feature | Potential Application | Reference |
|---|---|---|---|---|---|
| {[CuL]·DMF·H₂O} (1) | Cu(II) | 5-(1H-Tetrazol-1-yl)isophthalic acid | 3D structure with 1D channels | Gas sorption and separation (CO₂ over CH₄) | nih.gov |
| {[Cu₁₂(ttz)₈/₃Cl₅(H₂O)₁₆]¹¹⁺·11Cl⁻}ₙ (1) | Cu(II) | N²,N⁴,N⁶-tris(4-(1H-tetrazol-5-yl)phenyl)-1,3,5-triazine-2,4,6-triamine | Highly positively charged Cu₁₂ clusters and large mesopores (32 Å) | Carbon capture | rsc.org |
| {[Zn₂(HL)₂]·0.5DMF·H₂O}ₙ (1) | Zn(II) | 5-[(2H-tetrazol-5-yl)amino]isophthalic acid | Three-directional intersecting channel system | Gas sorption (N₂, CO₂, CH₄) | researchgate.net |
The tetrazole moiety is an effective structural component in the design of catalysts. Its ability to stabilize transition states and interact with reactive intermediates can lower the activation energies for various organic reactions. nbinno.com Derivatives of this compound can be explored for applications in both homogeneous and heterogeneous catalysis.
Homogeneous Catalysis: In homogeneous systems, soluble tetrazole-based metal complexes can act as efficient catalysts. For example, a proline tetrazole derivative has been shown to catalyze asymmetric aldol (B89426) and Mannich reactions. nih.gov The styryl group can be modified to tune the solubility and electronic properties of the catalyst for specific reaction media.
Heterogeneous Catalysis: To overcome challenges associated with homogeneous catalysts, such as difficult recycling and product contamination, tetrazole-based catalysts can be heterogenized by grafting them onto solid supports. nih.gov Recent research has focused on developing nanostructured catalysts, including those where a Schiff base coordinated Cu(II) complex is covalently attached to Fe₃O₄@SiO₂ nanoparticles, for the synthesis of tetrazole derivatives. nih.govresearchgate.net Such systems offer high efficiency, mild reaction conditions, and the ability to be easily separated and reused. researchgate.net For instance, ZnO nanoparticles embedded in magnetic periodic mesoporous organosilica have been used to catalyze the synthesis of tetrazole derivatives in high yields under green conditions. nih.gov
The development of these catalytic systems is crucial for creating more efficient and selective synthetic methods for a wide range of chemical transformations. nbinno.com
Strategies for Agrochemical Development (e.g., Herbicides, Fungicides – focus on design principles, not efficacy data)
The tetrazole ring is a well-established pharmacophore in medicinal chemistry and its principles are transferable to agrochemical design. beilstein-journals.org Its role as a bioisostere for the carboxylic acid group is a key design principle, as it can enhance physicochemical properties like lipophilicity and metabolic stability, which are critical for a molecule's uptake and transport in target organisms. beilstein-journals.orgresearchgate.net
Design principles for incorporating the this compound scaffold into potential agrochemicals include:
Bioisosteric Replacement: Replacing a carboxylic acid group in a known herbicide or fungicide with a tetrazole ring can lead to novel analogues with potentially improved properties. beilstein-journals.org
Scaffold Hopping: The this compound core can be used as a novel scaffold to design molecules that mimic the shape and electronic properties of existing agrochemicals but with a different core structure. nih.gov This strategy can lead to new intellectual property and overcome resistance issues. The development of unprecedented heteroaromatic systems, such as 2H-thiazolo[4,5-d] nih.govnbinno.commdpi.comtriazole, highlights the potential for creating versatile building blocks for such strategies. nih.gov
Structural Diversification: The styryl group provides a site for facile structural modification. By introducing different substituents on the phenyl ring of the styryl moiety, libraries of compounds can be generated and screened for activity. This allows for systematic exploration of the structure-activity relationship (SAR) to optimize biological performance. nih.gov
Sustainable and Scalable Synthetic Pathways for Industrial Relevance
For any chemical compound to be industrially relevant, its synthesis must be both sustainable and scalable. Research into the synthesis of tetrazoles has increasingly focused on green chemistry principles. beilstein-journals.org Traditional methods often involve hazardous reagents like hydrazoic acid. beilstein-journals.org
Modern, more sustainable approaches that could be adapted for this compound include:
Multicomponent Reactions (MCRs): MCRs are highly efficient processes where multiple starting materials react in a single step to form a complex product, minimizing waste and improving atom economy. beilstein-journals.orggrowingscience.com
Catalytic Methods: The use of eco-friendly and affordable catalysts, such as Zn(OAc)₂·2H₂O, can facilitate the synthesis of 5-substituted 1H-tetrazoles with short reaction times and simple workup procedures. growingscience.com
Green Solvents: Employing water or other environmentally benign solvents reduces the environmental impact of the synthesis. researchgate.net
Alternative Energy Sources: Microwave-assisted synthesis and sonochemistry are energy-efficient techniques that can accelerate reaction rates and improve yields. beilstein-journals.orgwikimedia.org
Developing a robust, one-pot protocol that is applicable on a gram scale is a key objective for industrial application. wikimedia.org Methodologies that offer broad functional group tolerance and operational simplicity are highly desirable. wikimedia.orgresearchgate.net
Integrated Computational-Experimental Approaches for Rational Design
The integration of computational chemistry with experimental synthesis provides a powerful paradigm for the rational design of new molecules and materials based on the this compound scaffold.
Predicting Properties: Quantum chemical calculations can be used to predict the electronic properties, molecular geometry, and reactivity of different derivatives. This can help in pre-selecting the most promising candidates for synthesis, saving time and resources.
Understanding Interactions: Molecular docking simulations can be employed to study the potential interactions of designed molecules with biological targets, such as enzymes in weeds or fungi. This is a crucial step in the rational design of new agrochemicals.
Mechanism Elucidation: Computational studies can help elucidate reaction mechanisms, aiding in the optimization of synthetic routes and the development of more efficient catalysts. For example, understanding how a catalyst activates a C=N bond can lead to better catalyst design for tetrazole synthesis. growingscience.com
This synergistic approach accelerates the discovery process by focusing experimental efforts on compounds with the highest probability of success.
Interdisciplinary Research with Emerging Technologies (e.g., AI/ML in material discovery)
The intersection of chemistry with emerging technologies like artificial intelligence (AI) and machine learning (ML) is poised to revolutionize materials discovery. For a versatile scaffold like this compound, these technologies can be applied in several ways:
High-Throughput Virtual Screening: AI/ML models can be trained on existing data to predict the properties of vast virtual libraries of this compound derivatives. This allows for the rapid screening of millions of potential candidates for applications in MOFs, catalysis, or agrochemicals.
Predictive Synthesis: Machine learning algorithms can analyze reaction data to predict the outcomes of unknown reactions, suggest optimal reaction conditions, and even propose novel synthetic pathways.
Accelerated Materials Discovery: By integrating AI/ML with automated synthesis and characterization platforms, a closed-loop "self-driving laboratory" can be created. This would enable the autonomous design, synthesis, and testing of new materials based on the this compound core, dramatically accelerating the pace of discovery.
This interdisciplinary approach will be crucial for unlocking the full potential of complex molecular scaffolds and addressing challenges in materials science and beyond.
Conclusion and Research Outlook
Synthesis of Key Academic Findings and Contributions to Organic Chemistry
The primary contribution of research into molecules like 5-styryl-2H-1,2,3,4-tetraazole lies in advancing the synthetic toolkit for creating highly functionalized heterocyclic compounds. The tetrazole ring is a privileged scaffold in medicinal chemistry, often serving as a bioisosteric replacement for carboxylic acids, which can improve a drug candidate's metabolic stability and pharmacokinetic profile. acs.orgresearchgate.netbeilstein-journals.org The synthesis of 5-substituted tetrazoles is a mature field, yet the introduction of complex, unsaturated side chains like the styryl group presents unique challenges and opportunities.
Key academic findings in the broader field of tetrazole synthesis inform the potential pathways to this compound. The most established method is the [3+2] cycloaddition reaction between an azide (B81097) source (like sodium azide or hydrazoic acid) and a nitrile—in this case, cinnamonitrile (B126248). researchgate.netnih.gov However, modern organic synthesis has pushed for more efficient, safer, and diverse methodologies. Advances in multicomponent reactions (MCRs) and transition-metal-catalyzed reactions offer promising alternatives that avoid harsh conditions or hazardous reagents. acs.orgnih.gov For instance, copper-catalyzed arylations of the tetrazole ring provide regioselective control, a crucial aspect when dealing with the tautomeric nature of the tetrazole ring system. organic-chemistry.org
The development of synthetic routes to this compound would contribute to organic chemistry by:
Expanding the Scope of Heterocyclic Synthesis: Demonstrating the robust application of modern synthetic methods to create tetrazoles with conjugated, photoactive substituents.
Providing Novel Building Blocks: Creating a new molecular scaffold that can be further elaborated for applications in drug discovery and materials science. beilstein-journals.org
Enhancing Regioselective Control: Addressing the inherent challenge of N1 vs. N2 substitution on the tetrazole ring, which is critical as the properties of the resulting isomers can differ significantly. nih.gov
Table 1: Potential Synthetic Strategies for this compound
| Method | Precursors | Catalyst/Reagent | Key Advantages | Reference(s) |
| [3+2] Cycloaddition | Cinnamonitrile, Sodium Azide | Lewis acids (e.g., ZnCl₂) or NH₄Cl | Well-established, cost-effective starting materials. | researchgate.netnih.gov |
| Copper-Catalyzed Arylation | 5-Substituted Tetrazole, Styrylboronic Acid | [Cu(OH)(TMEDA)]₂Cl₂ | High regioselectivity for the N2 position. | organic-chemistry.org |
| Multicomponent Reactions (MCRs) | Aldehyde, Isocyanide, Azide Source | Various | High efficiency and molecular diversity in a single step. | acs.orgnih.gov |
| Oxidative Annulation | Styryl-substituted Amidine, Aryldiazonium Salt | I₂/KI | Metal-free conditions, good yields for 2,5-disubstituted tetrazoles. | organic-chemistry.org |
Broader Implications for Heterocyclic and Styryl Chemistry
The fusion of a tetrazole core with a styryl substituent has significant implications for both heterocyclic and styryl chemistry.
For heterocyclic chemistry , this combination introduces a powerful element of functionality. Heterocycles are foundational to over 85% of biologically active molecules, and their utility is often defined by their substituents. nih.gov The styryl group, an extended π-conjugated system, imparts unique electronic and optical properties. researchgate.net This transforms the tetrazole from a passive bioisostere into a potentially photo-responsive or electronically active component of a larger system. This could be leveraged in the design of photodynamic therapy agents, fluorescent probes for biological imaging, or molecular switches. The styryl moiety's geometry (E/Z isomerism) also introduces a new structural parameter for optimizing interactions with biological targets. mdpi.com
For styryl chemistry , the tetrazole ring acts as a potent, electron-rich aromatic modulator. Styryl dyes are classic examples of "push-pull" systems, where an electron-donating group is linked to an electron-accepting group via a conjugated bridge. mdpi.com The tetrazole ring can function as a unique component in such architectures, influencing the intramolecular charge transfer (ICT) characteristics that govern the compound's color, fluorescence, and nonlinear optical (NLO) properties. nih.govnih.gov Research on related push-pull tetrazoles has shown that the heterocycle can participate in conjugation, enabling significant ICT and leading to high NLO activity. nih.govdigitellinc.com This opens the door for designing novel materials for photonics and optoelectronics.
Unanswered Questions and Future Research Trajectories for this compound
The novelty of this compound means that the field is rich with fundamental questions. The lack of dedicated research provides a clear roadmap for future investigations, starting from the most basic characterization to advanced applications.
Table 2: Key Research Questions and Future Trajectories
| Unanswered Question | Proposed Research Trajectory | Scientific Rationale |
| Synthesis & Characterization | ||
| What is the most efficient and regioselective synthetic route to the 2H-isomer? | Systematic evaluation of catalytic cycloaddition and post-functionalization methods. | To establish a reliable and scalable synthesis, which is the gateway to all other studies. organic-chemistry.orgbohrium.com |
| What are its fundamental physicochemical properties (pKa, crystal structure, stability)? | X-ray crystallography, NMR spectroscopy, thermal analysis (DSC/TGA), and potentiometric titration. | To understand its solid-state packing, stability, and behavior in solution, which are critical for material and pharmaceutical development. rsc.org |
| Photophysical Properties | ||
| What are its absorption and emission profiles? Does it exhibit solvatochromism? | UV-Vis and fluorescence spectroscopy in a range of solvents with varying polarity. | To map its electronic transitions and potential as a fluorescent probe or sensor. nih.govnih.gov |
| Is the compound photo-isomerizable (E/Z conversion)? What is the quantum yield? | Photochemical irradiation studies monitored by ¹H NMR and UV-Vis spectroscopy. | To explore its potential use in molecular switches, photo-pharmacology, or light-responsive materials. mdpi.com |
| Biological & Medicinal Potential | ||
| Does it exhibit significant biological activity (e.g., anticancer, antimicrobial)? | High-throughput screening against panels of cancer cell lines and microbial strains. | Many styryl-heterocycle hybrids show potent bioactivity; this would be a logical first-pass screening. researchgate.netnih.gov |
| Can it act as a bioisostere for styryl-containing carboxylic acids in known active compounds? | Design and synthesis of analog pairs for comparative biological and pharmacokinetic evaluation. | To validate its primary hypothesized role in medicinal chemistry and potentially improve existing drug scaffolds. acs.orgnih.gov |
| Materials Science Applications | ||
| Does the molecule possess nonlinear optical (NLO) properties? | Hyper-Rayleigh scattering (HRS) experiments and computational modeling (DFT). | The push-pull nature of styryl-aryl systems suggests potential for NLO materials used in photonics. nih.govdigitellinc.com |
| Can it function as a ligand to create functional coordination polymers or metal-organic frameworks (MOFs)? | Reaction with various metal salts and structural characterization of the resulting complexes. | The nitrogen-rich tetrazole ring is an excellent metal chelator, potentially leading to new materials with catalytic or sensing properties. acs.org |
Potential for Transformative Discoveries Centered on this Compound
While speculative, the unique combination of properties inherent in the this compound scaffold points toward several areas where transformative discoveries are plausible.
Next-Generation Photopharmacology: The styryl moiety can be designed to undergo a light-induced E-to-Z isomerization, which dramatically changes its shape. If the compound is biologically active, this could be used to create a "photoswitchable" drug that is activated or deactivated with a specific wavelength of light. This allows for precise spatial and temporal control over drug activity, minimizing side effects.
Advanced Optical Materials: By functionalizing the styryl ring with strong electron-donating groups, this compound could serve as the core for highly efficient NLO chromophores. nih.gov Such materials are critical for the development of next-generation telecommunications and optical computing technologies. The tetrazole's stability and synthetic versatility could offer advantages over existing material classes.
Novel Bio-orthogonal Probes: The tetrazole ring is known for its role in "click chemistry," particularly in photo-click reactions. researchgate.net A fluorescent styryl-tetrazole could be developed as a probe that can be permanently ligated to a biological target upon irradiation, providing a powerful tool for imaging and tracking biomolecules in living systems with high precision.
High-Energy Density Materials: Tetrazoles are nitrogen-rich compounds and are foundational to a class of energetic materials. acs.orgnih.gov While the styryl group is not a typical "energetic" moiety, its influence on the crystal density and thermal stability of the tetrazole core could lead to new materials with tailored energetic properties, potentially serving as specialized propellants or gas generators.
Q & A
Basic Research Questions
Q. What are the standard synthetic methodologies for preparing 5-styryl-2H-1,2,3,4-tetraazole and its derivatives?
- Methodological Answer : Synthesis typically involves cyclization reactions or nucleophilic substitutions. For example, thiol-containing intermediates (e.g., 1,2,4-triazole-3-thiones) can react with styryl halides under basic conditions to form styryl-substituted tetraazoles. Characterization is performed via IR spectroscopy (to confirm functional groups like C=N and C-S bonds), -NMR (to verify substitution patterns), and elemental analysis (to validate purity) .
Q. How are structural ambiguities in tetraazole derivatives resolved during characterization?
- Methodological Answer : Tautomerism or regiochemical uncertainties are addressed using complementary techniques:
- X-ray crystallography for definitive structural elucidation.
- High-resolution mass spectrometry (HRMS) to confirm molecular formulas.
- Computational methods (e.g., DFT calculations) to predict -NMR chemical shifts and compare with experimental data .
Q. What safety precautions are critical when handling tetraazole derivatives in the laboratory?
- Methodological Answer : Due to potential reactivity of the tetrazole ring and styryl group:
- Use fume hoods and personal protective equipment (PPE) to avoid inhalation or skin contact.
- Store compounds in airtight containers away from light to prevent decomposition.
- Follow protocols for handling sulfhydryl-containing compounds, as they may release toxic gases (e.g., ) under acidic conditions .
Advanced Research Questions
Q. How can synthetic yields of this compound be optimized while minimizing by-products?
- Methodological Answer :
- Reaction Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of intermediates.
- Catalysis : Use phase-transfer catalysts (e.g., TBAB) to improve reaction efficiency.
- Temperature Control : Gradual heating (e.g., 60–80°C) reduces side reactions like polymerization of styryl groups.
- Purification : Column chromatography with silica gel or reverse-phase HPLC isolates the target compound from by-products .
Q. What strategies address contradictions in biological activity data for structurally similar tetraazole derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., electron-withdrawing groups on the styryl moiety) to isolate contributing factors.
- In Silico Screening : Molecular docking or MD simulations predict binding affinities to target proteins (e.g., enzymes inhibited by tetrazole motifs).
- Dose-Response Assays : Validate activity across multiple cell lines or enzymatic assays to rule out false positives/negatives .
Q. How can computational chemistry aid in designing novel 5-styryl-tetraazole derivatives with enhanced properties?
- Methodological Answer :
- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to guide modifications for redox-active applications.
- Molecular Dynamics (MD) : Simulate interactions with biological membranes or proteins to optimize pharmacokinetics.
- QSAR Modeling : Correlate structural descriptors (e.g., logP, polar surface area) with experimental data to prioritize synthetic targets .
Table: Key Techniques for Tetraazole Derivative Analysis
Notes on Contradictions in Evidence
- Synthetic Routes : and describe differing alkylation conditions (e.g., solvent choices, reaction times). Researchers should test multiple protocols and characterize intermediates to identify optimal conditions for their target compound.
- Biological Activity : Variations in reported activities (e.g., antimicrobial vs. antitumor) may arise from assay conditions or cell-line specificity. Replicate studies under standardized protocols to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
